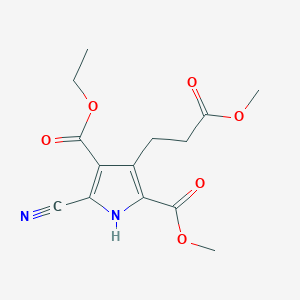

4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate

Description

4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative characterized by multiple functional groups, including ethyl and methyl ester moieties, a cyano group at position 5, and a 3-methoxy-3-oxopropyl substituent at position 3. This compound’s structure suggests unique electronic and steric properties due to the combination of electron-withdrawing (cyano, ester) and electron-donating (methoxy) groups, which may influence its solubility, stability, and biological activity .

Properties

CAS No. |

6275-66-7 |

|---|---|

Molecular Formula |

C14H16N2O6 |

Molecular Weight |

308.29 g/mol |

IUPAC Name |

4-O-ethyl 2-O-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1H-pyrrole-2,4-dicarboxylate |

InChI |

InChI=1S/C14H16N2O6/c1-4-22-13(18)11-8(5-6-10(17)20-2)12(14(19)21-3)16-9(11)7-15/h16H,4-6H2,1-3H3 |

InChI Key |

IMHWYJMVQHGWHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1CCC(=O)OC)C(=O)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme interactions or as a probe in biochemical assays.

Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals or therapeutic agents.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate would depend on its specific interactions with molecular targets. For instance, if used in a biological context, it might interact with enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS 2436-79-5)

- Structure : Ethyl esters at positions 2 and 4; methyl groups at positions 3 and 5.

- Key Differences: Lacks the cyano group and 3-methoxy-3-oxopropyl substituent.

- The methyl groups at positions 3 and 5 may enhance steric hindrance, limiting reactivity in substitution reactions .

Dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (PubChem 343761)

- Structure : Methyl esters at positions 2 and 4; methoxycarbonylmethyl substituent at position 5.

- Key Differences: Replaces the cyano group with a methoxycarbonylmethyl group.

- However, the lack of a cyano group may reduce hydrogen-bonding capacity compared to the target compound .

Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate ()

- Structure : Ethyl esters at positions 3 and 5; formyl group at position 2; propyl substituents.

- Key Differences: The formyl group is highly reactive compared to the cyano group, making this compound more susceptible to nucleophilic attacks. The propyl substituents increase lipophilicity but reduce crystallinity .

Physical and Chemical Properties

Biological Activity

4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1H-pyrrole-2,4-dicarboxylate (CAS No. 4315-37-1) is a synthetic compound belonging to the pyrrole family, characterized by its unique molecular structure and potential biological activity. This article provides a detailed overview of its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1H-pyrrole-2,4-dicarboxylate is . The structure features a pyrrole ring with various functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 288.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 4315-37-1 |

Antimicrobial Activity

Research indicates that compounds similar to 4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1H-pyrrole-2,4-dicarboxylate exhibit significant antimicrobial properties. A study conducted by Umesha et al. demonstrated that pyrrole derivatives possess potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Studies have shown that pyrrole derivatives can scavenge free radicals effectively. For instance, the DPPH radical scavenging assay indicated that these compounds could reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that certain pyrrole derivatives can induce apoptosis in cancer cells. A notable study indicated that compounds structurally related to 4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1H-pyrrole-2,4-dicarboxylate exhibited dose-dependent cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the tested compounds significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting their potential as lead compounds for developing new antibiotics .

Case Study 2: Antioxidant Properties

A comparative study published in the Journal of Agricultural and Food Chemistry assessed the antioxidant properties of various pyrrole derivatives using the ABTS assay. The study found that 4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1H-pyrrole-2,4-dicarboxylate demonstrated a higher scavenging activity compared to standard antioxidants like vitamin C and E, suggesting its potential as a natural antioxidant agent .

Table 2: Summary of Biological Activities

Q & A

Q. What are the standard purification methods for pyrrole derivatives like this compound?

Methodological Answer: Column chromatography using a solvent gradient of ethyl acetate/hexane (1:4 v/v) is commonly employed to purify structurally similar pyrrole derivatives. This method effectively separates byproducts and unreacted starting materials, with monitoring via TLC . Post-purification, recrystallization from 2-propanol can enhance purity for crystallographic studies .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

- NMR : H and C NMR identify substituent patterns, particularly the cyano, methoxy, and ester groups. For example, carbonyl carbons in esters typically resonate at 165–175 ppm .

- IR : Absorptions at 2200–2250 cm confirm the nitrile group, while ester C=O stretches appear near 1700 cm .

- X-ray crystallography : Resolves spatial arrangements of substituents, as demonstrated in analogous pyrrole dicarboxylates (e.g., bond angles and torsional strain analysis) .

Q. What synthetic routes are reported for multi-substituted pyrrole derivatives?

Methodological Answer: Stepwise functionalization via:

- Diazomethane alkylation : For introducing methyl groups under controlled temperatures (-20°C to -15°C) in dichloromethane .

- Cyano group incorporation : Using nitrile precursors or post-synthetic modification (e.g., nucleophilic substitution with KCN) .

- Esterification : Methoxy and ethyl ester groups are typically installed via acid-catalyzed alcohol exchange .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. For example:

- Reaction path searches : Identify low-energy intermediates for multi-step syntheses, reducing trial-and-error experimentation .

- Solvent effects : COSMO-RS simulations model solvent interactions to optimize yields (e.g., dichloromethane vs. THF) .

- Machine learning : Trained on existing pyrrole reaction datasets to recommend conditions (temperature, catalysts) .

Q. How to resolve contradictions in spectral or crystallographic data?

Methodological Answer:

- Variable-temperature NMR : Distinguishes dynamic effects (e.g., rotamers) from static structural anomalies .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when isotopic patterns conflict with expected data .

- Crystallographic refinement : Use programs like SHELXL to adjust thermal parameters and occupancy rates for disordered atoms .

Q. What strategies assess the compound’s stability under experimental conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures under nitrogen/air atmospheres .

- Stress testing : Expose to UV light, humidity, or acidic/basic conditions, monitoring degradation via HPLC .

- Kinetic stability assays : Track half-life in solution (e.g., DMSO or aqueous buffers) using H NMR peak integration over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.